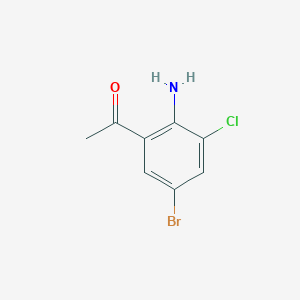

1-(2-Amino-5-bromo-3-chlorophenyl)ethanone

Description

Properties

IUPAC Name |

1-(2-amino-5-bromo-3-chlorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClNO/c1-4(12)6-2-5(9)3-7(10)8(6)11/h2-3H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDFRCHJNFDNXRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CC(=C1)Br)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2 Amino 5 Bromo 3 Chlorophenyl Ethanone

Historical Perspectives on Halogenated Phenylketone Synthesis

The development of synthetic routes toward halogenated phenylketones is intrinsically linked to the discovery and refinement of two cornerstone reactions in organic chemistry: electrophilic aromatic halogenation and Friedel-Crafts acylation. These reactions form the basis for constructing the two key features of the target molecule's class.

The ability to introduce an acetyl group (-COCH₃) onto an aromatic ring, creating a substituted ethanone (or acetophenone), was pioneered by Charles Friedel and James Crafts in 1877. wikipedia.org Their discovery, now known as the Friedel-Crafts acylation, initially involved the reaction of an arene with an acyl chloride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). thermofisher.commasterorganicchemistry.com This reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism, where the Lewis acid activates the acyl chloride to form a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring. sigmaaldrich.com

Historically, a significant advantage of the acylation reaction over the related Friedel-Crafts alkylation is that the product, an aryl ketone, is deactivated towards further substitution. organic-chemistry.org This deactivation prevents the polysubstitution issues often observed in alkylation reactions. quora.com The general utility of this reaction was quickly established for a wide range of aromatic substrates.

Parallel to the development of acylation, methods for aromatic halogenation were also evolving. Electrophilic halogenation, which introduces halogen atoms (Cl, Br, I) onto an aromatic ring, is another fundamental EAS reaction. wikipedia.org While highly activated rings like phenols can be halogenated directly, less reactive substrates require a Lewis acid catalyst (e.g., FeCl₃, FeBr₃) to polarize the halogen molecule (e.g., Cl₂ or Br₂) and increase its electrophilicity. masterorganicchemistry.comwikipedia.orgmt.com

The synthesis of halogenated phenylketones, therefore, became a matter of strategically combining these two powerful reactions. The order of operations—halogenation followed by acylation, or vice versa—is critical and dictated by the directing effects of the substituents, a concept that became increasingly understood in the early 20th century. For instance, acylating a halobenzene would lead to a different set of isomers than halogenating an acetophenone (B1666503), due to the different directing effects of a halogen (ortho, para-directing) versus a keto group (meta-directing). The evolution of these strategies has been driven by the need for greater regiochemical control, higher yields, and milder reaction conditions, leading to the development of a vast array of catalysts and halogenating agents. ijpcbs.comresearchgate.net

| Reaction Type | Discoverers | Year of Discovery | Typical Reagents | Key Feature |

| Friedel-Crafts Acylation | Charles Friedel & James Crafts | 1877 | Acyl halide, Lewis acid (AlCl₃) | Forms a C-C bond, introduces a keto group. wikipedia.org |

| Aromatic Halogenation | Various | 19th Century | Halogen (Br₂, Cl₂), Lewis acid (FeBr₃) | Forms a C-X bond, introduces a halogen. wikipedia.org |

Precursor Synthesis and Regioselective Functionalization

A common and logical approach to synthesizing a complex molecule like 1-(2-amino-5-bromo-3-chlorophenyl)ethanone is to first construct the substituted aniline (B41778) core and then introduce the acetyl group in a final step. This strategy hinges on the ability to control the regioselective introduction of the halogen and amino functionalities.

The synthesis of the 2-amino-5-bromo-3-chlorophenyl scaffold is not trivial, as direct halogenation of anilines or nitrobenzenes can lead to mixtures of products. A multi-step, controlled synthesis is required. One plausible pathway starts from a commercially available precursor, such as 3-chloroaniline or 3-chloronitrobenzene.

A representative synthetic sequence could be as follows:

Protection of the Amine: Starting with 3-chloroaniline, the highly activating amino group is first protected, typically as an acetanilide (N-(3-chlorophenyl)acetamide), to moderate its reactivity and prevent side reactions.

First Halogenation (Bromination): The acetamido group is a strong ortho, para-director. Therefore, electrophilic bromination of N-(3-chlorophenyl)acetamide would direct the incoming bromine atom primarily to the para-position relative to the acetamido group, yielding N-(5-bromo-3-chlorophenyl)acetamide. A smaller amount of the ortho-isomer may also be formed.

Hydrolysis/Deprotection: The acetamido group is then hydrolyzed under acidic or basic conditions to reveal the free amine, yielding 5-bromo-3-chloroaniline.

An alternative route might start with 3-chloronitrobenzene. The nitro group is a meta-director, so bromination would occur at the 5-position, yielding 1-bromo-5-chloro-3-nitrobenzene. Subsequent reduction of the nitro group (e.g., using Sn/HCl or catalytic hydrogenation) would then provide the same 5-bromo-3-chloroaniline intermediate. The synthesis of various dihaloanilines often involves such protection-halogenation-deprotection or nitration-halogenation-reduction sequences to achieve the desired substitution pattern. acs.orggoogle.comchemicalbook.com

The introduction of an acetyl group onto an aromatic ring is most commonly achieved via the Friedel-Crafts acylation. organic-chemistry.org However, a significant limitation of this reaction is that substrates with Lewis basic groups, such as the free amino group in anilines, are incompatible. The lone pair on the nitrogen atom coordinates strongly with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring towards electrophilic attack and effectively poisoning the catalyst. quora.com

To circumvent this issue, the amino group must be protected. The most common protecting group for this purpose is the acetyl group, forming an acetanilide. This strategy serves two purposes: it prevents catalyst poisoning and modulates the directing effect of the nitrogen substituent. While still a powerful ortho, para-director, the acetamido group is less activating than a free amino group.

For the synthesis of the target compound from a 5-bromo-3-chloroaniline precursor, the following steps would be typical:

N-Acetylation: The precursor, 5-bromo-3-chloroaniline, is reacted with acetic anhydride or acetyl chloride to form N-(5-bromo-3-chlorophenyl)acetamide.

Friedel-Crafts Acylation: The resulting acetanilide is then subjected to Friedel-Crafts acylation using acetyl chloride and a Lewis acid like AlCl₃. The ortho, para-directing acetamido group will direct the incoming acetyl group to the ortho position (C2), yielding N-(2-acetyl-5-bromo-3-chlorophenyl)acetamide.

Deprotection: Finally, the N-acetyl protecting group is removed by acid or base-catalyzed hydrolysis to yield the final product, this compound.

Patents have described the Friedel-Crafts acylation of various anilides using catalysts like rare-earth metal triflates, which can be more efficient and environmentally benign than traditional stoichiometric amounts of AlCl₃. google.com

| Step | Reaction | Reagents | Purpose |

| 1 | N-Acetylation | Acetic Anhydride | Protect the amine, prevent catalyst poisoning. |

| 2 | Friedel-Crafts Acylation | Acetyl Chloride, AlCl₃ | Introduce the acetyl moiety at the C2 position. |

| 3 | Hydrolysis | HCl, H₂O | Deprotect the amine to yield the final product. |

Direct and Convergent Synthetic Routes

An alternative to the linear synthesis described above is a convergent route where the halogen atoms are introduced after the acetyl group is already in place. This approach leverages a different set of directing group effects and can sometimes offer a more efficient pathway.

This strategy would begin with a substituted aminoacetophenone, such as 2-aminoacetophenone. The challenge in this pathway lies in controlling the regioselectivity of two successive halogenation reactions on a ring that already contains competing directing groups.

A potential synthetic pathway is outlined below:

Protection: As with the previous method, the amino group of the starting 2-aminoacetophenone must be protected to prevent unwanted side reactions during the electrophilic halogenation steps. This is achieved by acetylation to form N-(2-acetylphenyl)acetamide.

Analyzing Directing Effects: In N-(2-acetylphenyl)acetamide, there are two substituents to consider: the acetamido group (-NHCOCH₃) at C1 and the acetyl group (-COCH₃) at C2.

The acetamido group is a strong activating group and an ortho, para-director .

The acetyl group is a strong deactivating group and a meta-director . The powerful ortho, para-directing effect of the acetamido group will dominate the reaction's regioselectivity.

First Halogenation (Chlorination): The positions ortho to the acetamido group are C6 and C2 (already substituted). The position para is C4. Therefore, the first halogenation, for instance chlorination with Cl₂/FeCl₃, would be directed primarily to the C4 position.

Second Halogenation (Bromination): After the introduction of a chlorine atom at C4, the substrate is N-(2-acetyl-4-chlorophenyl)acetamide. The directing effects for the second halogenation (bromination) are now more complex. The acetamido group directs ortho/para (to C6 and C2), and the chloro group also directs ortho/para (to C3 and C5). The acetyl group directs meta (to C3 and C5). Both the chloro and acetyl groups would direct an incoming electrophile to the C5 position. Therefore, bromination would be expected to occur at the C5 position, yielding N-(2-acetyl-5-bromo-4-chlorophenyl)acetamide. Note: This leads to an isomer of the desired protected precursor.

Achieving the specific 3-chloro-5-bromo substitution pattern on a 2-aminoacetophenone scaffold via direct EAS is challenging due to the inherent directing effects of the functional groups. The synthesis of 2-amino-3,5-dihalogenated pyridines and other heterocycles has shown that precise control of reagents and conditions is necessary to achieve high regioselectivity. ijssst.info Without specific blocking groups or advanced catalytic systems that can override innate directing effects, this route is likely to produce a mixture of isomers, making the precursor synthesis approach (Section 2.2) a more regiochemically reliable method. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions for Aryl Halide Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, offering a versatile method for the functionalization of aryl halides. For a molecule like this compound, which already possesses bromine and chlorine substituents, these reactions could be hypothetically applied to a precursor to introduce the acetyl group or to further modify the aromatic core.

Sonogashira Coupling: This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It is catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orglibretexts.org The reaction typically proceeds under mild conditions, such as at room temperature and with a mild base, making it suitable for complex molecules. wikipedia.org The generally accepted rate-determining step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond of the aryl halide. rsc.org The reactivity of the halide is a key factor, with the order being I > Br > Cl. wikipedia.org For a di-halogenated aniline precursor, the Sonogashira coupling would likely occur selectively at the more reactive bromine position over the chlorine. libretexts.org

Suzuki Coupling: The Suzuki reaction is another cornerstone of palladium-catalyzed cross-coupling, forming a carbon-carbon bond between an organoboron compound and an organohalide. nih.govnih.gov This reaction is widely used due to its mild conditions, low toxicity of reagents, and commercial availability of starting materials. nih.gov It has been successfully applied to the synthesis of polychlorinated biphenyls (PCBs) by coupling chlorinated aryl boronic acids with bromochlorobenzenes, demonstrating its utility for halogenated compounds. nih.gov For substrates with multiple halogen atoms, selective coupling is often achievable. For instance, in the synthesis of fungicides like Boscalid, Suzuki-Miyaura coupling has been optimized for electron-poor aryl chlorides in water with low catalyst loadings. rsc.org

The table below illustrates typical conditions for these cross-coupling reactions on substrates similar to precursors of the target compound.

| Reaction | Catalyst System | Typical Substrates | Base | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|---|

| Sonogashira Coupling | Pd(PPh₃)₄ / CuI | Aryl Bromide, Terminal Alkyne | Amine (e.g., Et₃N) | THF or DMF | 25–100 | wikipedia.orgrsc.org |

| Suzuki Coupling | Pd(PPh₃)₄ or Pd(OAc)₂ with phosphine ligand | Aryl Bromide/Chloride, Aryl Boronic Acid | Na₂CO₃ or K₃PO₄ | Toluene/Water or Dioxane/Water | 80–110 | nih.govnih.gov |

Friedel-Crafts Acylation with Controlled Regioselectivity on Halogenated Anilines

Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction used to introduce an acyl group onto an aromatic ring. masterorganicchemistry.comorganic-chemistry.org The reaction typically employs an acyl halide or anhydride with a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.comnih.gov

For halogenated anilines, the regioselectivity of the acylation is directed by the existing substituents. The amino group (-NH₂) is a powerful activating group and is ortho, para-directing. chemistrysteps.com Conversely, halogen atoms are deactivating but also ortho, para-directing. In a polysubstituted ring, the final position of the incoming acyl group is determined by the combined electronic and steric effects of all substituents.

A significant challenge with anilines in Friedel-Crafts reactions is that the amino group can coordinate with the Lewis acid catalyst, deactivating the ring. byjus.com To circumvent this, the amino group is often protected, for example, as an amide. The resulting acetamido group is still an ortho, para-director but is less activating than a free amino group, which can help control the reaction and prevent over-substitution. chemistrysteps.com The steric bulk of the protected amino group often favors acylation at the para position. chemistrysteps.com After the acylation step, the protecting group can be removed to regenerate the amino group.

Multi-Component Reaction Approaches for the Synthesis of the Chemical Compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. nih.govresearchgate.net These reactions are characterized by high atom economy and operational simplicity.

While a specific MCR for the direct synthesis of this compound is not prominently documented, MCRs are widely used to generate highly substituted aromatic and heterocyclic systems. For example, the Gewald reaction is an MCR for synthesizing 2-aminothiophenes from a ketone, an α-cyano ester, and elemental sulfur. researchgate.net Similarly, various MCRs exist for the synthesis of polysubstituted pyrroles and β-acetamido ketones from substituted acetophenones, aldehydes, and other reagents. nih.govresearchgate.net It is conceivable that a novel MCR could be designed, starting from a simpler halogenated aniline, to construct the final acetophenone structure in a highly convergent manner.

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction parameters is crucial for maximizing the yield and purity of the target compound while ensuring the process is efficient and scalable.

Solvent Effects and Kinetic Control in Halogenation and Acylation

The choice of solvent can significantly influence the outcome of halogenation and acylation reactions. Solvents can affect reactant solubility, stabilize transition states, and in some cases, participate in the reaction mechanism.

In the halogenation of anilines, solvent polarity can impact the reactivity of the halogenating agent and the regioselectivity of the substitution. For instance, studies on the halogenation of N,N-dialkylaniline N-oxides have shown that reactions are highly sensitive to the solvent, with tetrahydrofuran (THF) often proving more efficient than other solvents. nih.gov The use of specific solvents like fluorinated alcohols has been shown to promote high regioselectivity in the halogenation of arenes with N-halosuccinimides. researchgate.net

For Friedel-Crafts acylation, the solvent must be inert to the strong Lewis acids used. Common choices include nitrobenzene or carbon disulfide. More recently, "greener" approaches have been developed that use methanesulfonic acid as both a catalyst and solvent, or conduct the reaction in the absence of a solvent, which can minimize waste. acs.org Kinetic control, achieved by using low temperatures, can also be critical for achieving selective halogenation, as demonstrated in the treatment of aniline N-oxides with thionyl halides at -78 °C. nih.gov

Catalyst and Reagent Selection for Efficiency and Selectivity

The proper selection of catalysts and reagents is paramount for achieving high efficiency and selectivity.

Catalyst Selection: In palladium-catalyzed cross-coupling, the choice of ligand on the palladium center is critical. Bulky, electron-rich phosphine ligands can enhance the catalytic activity, particularly for less reactive aryl chlorides. rsc.org For Friedel-Crafts acylation, while AlCl₃ is traditional, other Lewis acids or solid acid catalysts like zinc oxide (ZnO) or Envirocat EPZG® can offer milder conditions and easier workup. organic-chemistry.orgacs.org In halogenation, catalytic methods using arylamines to generate a reactive N-halo arylamine intermediate have been developed, offering high selectivity with commercially available N-halosuccinimides (NCS, NBS, NIS). researchgate.netnih.gov

Reagent Selection: The choice of the halogenating or acylating agent influences reactivity. For instance, using an acyl anhydride instead of a more reactive acyl chloride in Friedel-Crafts acylation can sometimes lead to cleaner reactions. In halogenation, reagents like N-bromosuccinimide (NBS) are often preferred over molecular bromine for better control and selectivity in producing monobrominated products.

The table below summarizes various catalysts and their targeted selectivities in relevant reactions.

| Reaction Type | Catalyst/Reagent | Purpose/Selectivity Achieved | Reference |

|---|---|---|---|

| Suzuki Coupling | CataXCium A Pd G3 | Effective for coupling on unprotected ortho-bromoanilines. | nih.gov |

| Friedel-Crafts Acylation | Methanesulfonic anhydride | Promotes acylation with carboxylic acids, avoiding halogenated reagents. | acs.org |

| Halogenation | Aniline catalyst with N-halosuccinimides | Generates a selective catalytic electrophilic halogen source. | nih.gov |

| C-H Olefination | Pd/S,O-ligand | Achieves high para-selectivity in the olefination of aniline derivatives. | acs.org |

Process Intensification Techniques (e.g., Flow Chemistry) for Synthesis

Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch reactor, is a prime example of this approach. semanticscholar.org

Flow chemistry offers several advantages, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and the ability to safely handle hazardous intermediates and reactions. flinders.edu.aunih.gov These features can lead to higher yields, improved selectivity, and easier scale-up. uc.pt

Green Chemistry Principles in the Synthesis of the Chemical Compound

The application of green chemistry principles to the synthesis of complex molecules like this compound is a critical aspect of modern pharmaceutical and chemical manufacturing. The goal is to develop synthetic routes that are more environmentally benign, safer, and more efficient. This involves a focus on the twelve core principles of green chemistry, including waste prevention, atom economy, the use of less hazardous chemical syntheses, and the design for energy efficiency. While specific research on the green synthesis of this compound is not extensively detailed in publicly available literature, the principles of green chemistry can be applied to its hypothetical synthetic pathways. These pathways would likely involve the formation of a 2-aminoacetophenone core, followed by selective halogenation.

Key areas for the application of green chemistry principles in the synthesis of this compound include the use of safer solvents and reagents, the development of catalytic methods, and the use of alternative energy sources to drive reactions. For instance, traditional bromination and chlorination reactions often employ hazardous reagents and solvents. imist.ma Greener alternatives for the halogenation of aromatic ketones include the use of nanoparticle-based catalysts, such as TiO2, which can facilitate the reaction with N-halosuccinimides under milder conditions. nih.gov Another green approach is the in-situ generation of bromine from safer, more stable precursors, which avoids the transportation and handling of highly corrosive and toxic elemental bromine. nih.gov

Furthermore, the synthesis of the 2-aminoacetophenone precursor itself can be made more sustainable. Classical methods like the Friedel-Crafts acylation are known to generate significant amounts of waste. guidechem.com Research into greener alternatives is ongoing, with some patented methods aiming for simpler processes, higher purity, and suitability for industrial production, which are hallmarks of green chemistry. google.com

Microwave-assisted synthesis is another powerful tool in green chemistry that could be applied to the synthesis of this compound. beilstein-journals.org Microwave irradiation can significantly reduce reaction times, increase yields, and in some cases, enable reactions to proceed without a solvent, which is a major step towards a more environmentally friendly process. researchgate.net Catalyst-free and solvent-free reaction conditions, where possible, represent an ideal green synthetic route, minimizing waste and environmental impact. rsc.orgacs.org

The following table provides a comparative overview of conventional versus potential green synthetic approaches for key steps in the formation of this compound, based on established green chemistry principles for similar transformations.

Table 1: Comparison of Conventional and Green Synthetic Approaches

| Synthetic Step | Conventional Method | Potential Green Alternative | Green Chemistry Advantages |

|---|---|---|---|

| Halogenation (Bromination/ Chlorination) | Use of elemental bromine (Br2) or chlorine (Cl2) in hazardous solvents like glacial acetic acid. nih.gov | Catalytic halogenation using TiO2 nanoparticles; In-situ generation of bromine from HBr or KBr with an oxidant like NaOCl; Aqueous grinding techniques. nih.govnih.gov | Avoids handling of toxic and corrosive halogens; reduces use of hazardous solvents; enhances safety and selectivity. nih.gov |

| Formation of 2-Aminoacetophenone Core | Friedel-Crafts acylation using aluminum chloride, which generates significant waste. guidechem.com | Catalytic methods, potentially in continuous flow reactors; enzymatic synthesis. | Reduces waste (improved atom economy); enhances safety; potential for milder reaction conditions. |

| Energy Input | Conventional heating (reflux). | Microwave-assisted synthesis. researchgate.netnih.gov | Drastically reduced reaction times; improved energy efficiency; often leads to higher yields and cleaner reactions. nih.gov |

| Solvent Use | Use of volatile organic compounds (VOCs) which are often toxic and difficult to dispose of. | Solvent-free reactions (mechanochemistry); use of greener solvents like water or ethanol; ionic liquids. imist.manih.gov | Reduces environmental pollution and health hazards associated with VOCs. imist.ma |

By integrating these green chemistry principles, the synthesis of this compound can be designed to be more sustainable and environmentally responsible. The focus remains on maximizing efficiency while minimizing the environmental footprint of the chemical process. rroij.com

Reactivity and Mechanistic Studies of 1 2 Amino 5 Bromo 3 Chlorophenyl Ethanone

Chemical Transformations Involving the Acetyl Group

The acetyl group, a ketone functionality, is a primary site for a range of chemical modifications, including reactions at the carbonyl carbon and the adjacent α-carbon.

The carbonyl group of the ethanone moiety is susceptible to nucleophilic attack and can undergo several characteristic reactions.

Reduction and Oxidation: While specific studies on the simple reduction or oxidation of 1-(2-Amino-5-bromo-3-chlorophenyl)ethanone are not extensively documented, its reactivity can be inferred from the behavior of analogous aryl ketones. The acetyl group can be reduced to a secondary alcohol, 1-(2-Amino-5-bromo-3-chlorophenyl)ethanol, using common reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). More vigorous reduction methods, such as the Wolff-Kishner or Clemmensen reduction, could potentially reduce the carbonyl group completely to an ethyl group, though the conditions would need to be carefully controlled to avoid side reactions involving the aryl halides. Oxidation of the methyl group of the acetyl moiety is generally not a facile reaction for aryl ketones.

Condensation Reactions: The most significant condensation reaction for 2-aminoaryl ketones is the Friedländer annulation , which provides a direct route to substituted quinolines. wikipedia.orgnih.gov In this reaction, this compound can react with a carbonyl compound containing an α-methylene group under acid or base catalysis to form a highly substituted quinoline. nih.govorganic-chemistry.org

The reaction can proceed via two primary mechanistic pathways wikipedia.org:

Aldol (B89426) Condensation First: The reaction begins with an aldol condensation between the enolate of the reacting ketone and the acetyl group of the aminoacetophenone. This is followed by cyclization through imine formation between the amino group and the newly introduced carbonyl, and subsequent dehydration to yield the aromatic quinoline ring.

Schiff Base Formation First: Alternatively, the reaction can initiate with the formation of a Schiff base (imine) between the amino group and the carbonyl of the reacting partner. This is followed by an intramolecular aldol-type condensation and subsequent dehydration to form the final quinoline product. wikipedia.org

The reaction of this compound with various ketones can lead to a diverse range of quinoline derivatives, as illustrated in the table below.

| Reactant B (Ketone with α-methylene) | Catalyst | Expected Quinoline Product |

|---|---|---|

| Acetone | Acid (e.g., p-TsOH) or Base (e.g., KOH) | 6-Bromo-8-chloro-2,4-dimethylquinoline |

| Cyclohexanone | Acid or Base | 9-Bromo-11-chloro-1,2,3,4-tetrahydroacridine |

| Ethyl acetoacetate | Acid or Base | Ethyl 6-bromo-8-chloro-4-methylquinoline-2-carboxylate |

The methyl group adjacent to the carbonyl (the α-position) is activated towards reactions involving enol or enolate intermediates.

α-Halogenation: The α-protons of the acetyl group are acidic and can be replaced with halogens under appropriate conditions. For instance, α-bromination can be achieved by treating the ketone with bromine (Br₂) in an acidic medium like acetic acid. This reaction proceeds through an enol intermediate. The resulting α-halo ketone, such as 1-(2-Amino-5-bromo-3-chlorophenyl)-2-bromoethanone, is a valuable synthetic intermediate for the construction of various heterocyclic systems.

α-Alkylation: The α-carbon can also be alkylated via its enolate. This typically requires a strong base, such as lithium diisopropylamide (LDA), to deprotonate the α-carbon, followed by the addition of an alkyl halide (e.g., methyl iodide). The presence of the acidic N-H proton of the amino group complicates this reaction, as the base could deprotonate the amine instead. Therefore, protection of the amino group, for example as an N-acetyl derivative, would likely be necessary to achieve selective α-alkylation.

Reactivity of the Halogenated Aromatic Ring

The two halogen substituents, bromine and chlorine, on the aromatic ring are key sites for functionalization, primarily through nucleophilic substitution and metal-catalyzed cross-coupling reactions.

Aromatic rings generally undergo nucleophilic substitution with difficulty. However, the SNAr (addition-elimination) mechanism can occur if the ring is activated by potent electron-withdrawing groups positioned ortho or para to a suitable leaving group. libretexts.orgwikipedia.org

Should the reaction proceed, it would involve the attack of a nucleophile to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge in this intermediate can be delocalized onto the oxygen atom of the acetyl group, providing stabilization. organicchemistrytutor.com The subsequent loss of a halide ion restores the aromaticity.

Regarding the leaving group ability in SNAr reactions, the order is typically F > Cl > Br > I. masterorganicchemistry.comyoutube.com This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the more electronegative halogen's ability to polarize the C-X bond and make the carbon more electrophilic. organicchemistrytutor.comyoutube.com Therefore, if SNAr were to occur, the chlorine atom would be preferentially substituted over the bromine atom, assuming steric factors are comparable.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org This reaction uses an organolithium reagent (like n-BuLi) to deprotonate a position ortho to a directing metalation group (DMG). organic-chemistry.org DMGs are typically heteroatom-containing functional groups that can coordinate to the lithium ion, positioning the base for deprotonation of the adjacent proton. wikipedia.orgharvard.edu

In this compound, several groups could potentially direct metalation: the amino group, the acetyl group, or even the halogen atoms. The primary amino group (-NH₂) is generally a poor DMG unless it is first protected or converted to a more effective group like an amide (-NHCOR) or carbamate (-NHCOOR). The acetyl group can also direct metalation, but side reactions like nucleophilic addition to the carbonyl are possible.

The most likely position for deprotonation would be the C4 position, which is ortho to the chlorine atom and meta to the amino group. However, a competing reaction is lithium-halogen exchange, particularly with the bromine atom, which is common when treating aryl bromides with organolithium reagents at low temperatures. researchgate.net This would generate an aryllithium species with lithium at the C5 position, which could then be trapped with an electrophile. The outcome would depend heavily on the specific organolithium reagent, additives (like TMEDA), and reaction temperature.

Palladium-catalyzed cross-coupling reactions are among the most effective methods for forming new carbon-carbon and carbon-heteroatom bonds at the halogen sites. The two different halogen atoms in the molecule allow for the possibility of selective or sequential couplings. The general order of reactivity for aryl halides in oxidative addition to Pd(0), the first step in most cross-coupling catalytic cycles, is I > Br > OTf > Cl. nih.govwikipedia.org

This reactivity difference makes it highly feasible to selectively functionalize the C-Br bond while leaving the C-Cl bond intact. nih.govacs.org

Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron reagent. This compound could be selectively coupled with various aryl- or vinylboronic acids at the bromine position using a suitable palladium catalyst (e.g., Pd(PPh₃)₄) and base. nih.gov

Heck-Mizoroki Reaction: This reaction forms a new C-C bond between the aryl halide and an alkene. organic-chemistry.orgwikipedia.org Selective reaction at the C-Br bond with an alkene like ethyl acrylate would yield a substituted cinnamate derivative.

Sonogashira Coupling: This involves the coupling of the aryl halide with a terminal alkyne, co-catalyzed by palladium and copper. wikipedia.orgorganic-chemistry.org This would allow for the selective introduction of an alkynyl group at the C5 position.

The table below summarizes the potential outcomes of selective palladium-catalyzed cross-coupling reactions.

| Reaction Name | Coupling Partner | Typical Catalyst/Base System | Expected Major Product |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 1-(2-Amino-3-chloro-5-phenylphenyl)ethanone |

| Heck | Ethyl acrylate | Pd(OAc)₂ / PPh₃ / Et₃N | Ethyl (E)-3-(2-acetyl-6-amino-4-chlorophenyl)acrylate |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Et₃N | 1-(2-Amino-3-chloro-5-(phenylethynyl)phenyl)ethanone |

Following the initial functionalization at the more reactive C-Br bond, the remaining C-Cl bond could potentially be functionalized in a second cross-coupling step under more forcing reaction conditions, allowing for the synthesis of complex, differentially substituted products.

Reactivity of the Amino Group

The primary amino group is a key site of reactivity in this compound, participating in a range of functionalization and cyclization reactions.

The nucleophilic nature of the amino group allows for its straightforward conversion into a variety of other functional groups through acylation, alkylation, and diazotization.

Acylation: The amino group readily reacts with acylating agents such as acid chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is fundamental for introducing a wide array of substituents and for protecting the amino group during subsequent transformations. For instance, reaction with acetyl chloride would yield N-(2-acetyl-4-bromo-6-chlorophenyl)acetamide.

Alkylation: Direct alkylation of the amino group can be achieved using alkyl halides. However, this reaction can sometimes be challenging to control, often leading to a mixture of mono- and di-alkylated products. More controlled alkylation can be achieved through reductive amination, where the amino group first reacts with an aldehyde or ketone to form an imine, which is then reduced to the desired alkylated amine.

Diazotization: Treatment of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures leads to the formation of a diazonium salt. This intermediate is highly versatile and can undergo a variety of transformations, collectively known as Sandmeyer or related reactions, to introduce a wide range of substituents onto the aromatic ring, replacing the original amino group. For example, treatment with copper(I) chloride, copper(I) bromide, or potassium iodide would replace the amino group with chlorine, bromine, or iodine, respectively.

Table 1: Representative Amine Functionalization Reactions This table presents plausible outcomes for the functionalization of the amino group in this compound based on established chemical principles.

| Reaction Type | Reagent | Product |

| Acylation | Acetyl chloride | N-(2-acetyl-4-bromo-6-chlorophenyl)acetamide |

| Alkylation | Methyl iodide | 1-(2-(Methylamino)-5-bromo-3-chlorophenyl)ethanone |

| Diazotization followed by Sandmeyer Reaction | 1. NaNO₂, HCl 2. CuCl | 1-(5-Bromo-2,3-dichlorophenyl)ethanone |

The ortho positioning of the amino and acetyl groups in this compound provides an ideal scaffold for intramolecular cyclization reactions, leading to the formation of various heterocyclic systems. These reactions are of significant interest in medicinal chemistry due to the prevalence of such scaffolds in biologically active molecules.

Friedländer Annulation: This reaction involves the condensation of an o-aminoaryl ketone with a compound containing a reactive α-methylene group (e.g., another ketone or an aldehyde) in the presence of an acid or base catalyst to form a quinoline. For instance, the reaction of this compound with acetaldehyde could yield a substituted quinoline.

Combes Quinoline Synthesis: In this acid-catalyzed reaction, an aniline (B41778) derivative reacts with a β-diketone. The initial condensation forms an enamine, which then undergoes cyclization and dehydration to produce a quinoline.

Synthesis of Benzodiazepines: 1,4-Benzodiazepines can be synthesized from o-aminoaryl ketones. A common route involves the reaction of the aminoketone with an α-amino acid or its derivative. For example, reaction with glycine ethyl ester hydrochloride can lead to the formation of a 1,4-benzodiazepin-2-one core structure.

Synthesis of Quinazolines: Quinazolines can be prepared from o-aminoaryl ketones through various synthetic strategies. One approach involves the reaction with a source of a one-carbon unit, such as formamide or orthoesters, to construct the pyrimidine ring.

Table 2: Plausible Heterocyclic Products from Intramolecular Cyclization Reactions This table illustrates potential heterocyclic structures that could be synthesized from this compound.

| Reaction Name | Reactant(s) | Heterocyclic Product |

| Friedländer Annulation | Acetaldehyde | 6-Bromo-8-chloro-4-methylquinoline |

| Combes Quinoline Synthesis | Acetylacetone | 6-Bromo-8-chloro-2,4-dimethylquinoline |

| Benzodiazepine Synthesis | Glycine ethyl ester | 7-Bromo-9-chloro-5-methyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one |

| Quinazoline Synthesis | Formamide | 6-Bromo-8-chloro-4-methylquinazoline |

Interplay of Multiple Functional Groups in Complex Chemical Transformations

The simultaneous presence of the amino, acetyl, bromo, and chloro groups on the same aromatic ring allows for complex, multi-step transformations where the reactivity of one group can be influenced by the others. The electronic effects of the substituents play a crucial role in directing the outcome of these reactions. The amino group is an activating, ortho-, para-directing group, while the acetyl group is a deactivating, meta-directing group. The halogens are deactivating but ortho-, para-directing.

In electrophilic aromatic substitution reactions, the position of attack will be determined by the combined directing effects of these groups. Furthermore, the amino group can be temporarily converted into an amide to moderate its activating effect and to protect it during reactions that are incompatible with a free amino group. The halogen atoms also offer handles for further functionalization through transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for the introduction of new carbon-carbon or carbon-nitrogen bonds.

Elucidation of Reaction Mechanisms through Kinetic and Spectroscopic Analyses

While specific kinetic and spectroscopic studies on this compound are not extensively documented in publicly available literature, the mechanisms of its reactions can be inferred from studies of analogous systems.

Kinetic Analyses: For reactions such as the Friedländer synthesis, kinetic studies on related o-aminoaryl ketones have shown that the rate-determining step can vary depending on the specific reactants and reaction conditions. It can be either the initial aldol-type condensation or the subsequent cyclization and dehydration step. The electronic nature of the substituents on the aromatic ring would be expected to influence the reaction rate. Electron-donating groups, like the amino group, would generally accelerate the reaction, while electron-withdrawing groups, like the halogens and the acetyl group, would decelerate it.

Spectroscopic Analyses: Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable for characterizing the intermediates and products of the reactions involving this compound. For instance, in the acylation of the amino group, the disappearance of the N-H stretching bands and the appearance of an amide carbonyl band in the IR spectrum would confirm the reaction. ¹H and ¹³C NMR would provide detailed structural information about the products, confirming the regiochemistry of cyclization reactions and the successful introduction of new functional groups. In mechanistic studies, techniques like in-situ IR or NMR spectroscopy could be employed to observe the formation and consumption of key intermediates, providing direct evidence for the proposed reaction pathways.

Advanced Spectroscopic and Structural Elucidation of 1 2 Amino 5 Bromo 3 Chlorophenyl Ethanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules in solution. For 1-(2-amino-5-bromo-3-chlorophenyl)ethanone, ¹H and ¹³C NMR would confirm the arrangement of substituents on the aromatic ring and provide insights into the molecule's preferred conformation.

The ¹H NMR spectrum is expected to show distinct signals for the different types of protons. The protons of the methyl group (CH₃) would typically appear as a singlet in the upfield region, around 2.0-3.0 ppm. libretexts.org The protons of the amino group (NH₂) would likely appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration. The two aromatic protons would appear as two distinct doublets in the downfield region (typically 6.5-8.0 ppm), with their specific shifts influenced by the electronic effects of the amino, bromo, chloro, and acetyl substituents. libretexts.org

The ¹³C NMR spectrum would complement this information by showing signals for each unique carbon atom. Aromatic carbons generally resonate between 120-150 ppm. libretexts.org The carbonyl carbon of the acetyl group is particularly diagnostic, appearing significantly downfield, often in the range of 190-200 ppm, a characteristic feature for acetophenones. psu.edu

Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| CH₃ | ¹H | 2.0 - 3.0 | Singlet |

| NH₂ | ¹H | Variable (e.g., 4.0 - 6.0) | Broad Singlet |

| Ar-H | ¹H | 6.5 - 8.0 | Doublets |

| CH₃ | ¹³C | 25 - 35 | - |

| C-NH₂ | ¹³C | 140 - 150 | - |

| C-Cl | ¹³C | 120 - 135 | - |

| C-H | ¹³C | 115 - 130 | - |

| C-Br | ¹³C | 110 - 125 | - |

| C-C=O | ¹³C | 125 - 140 | - |

Note: These are estimated values and can vary based on solvent and experimental conditions.

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning NMR signals and revealing complex structural details. huji.ac.il

COSY (Correlation Spectroscopy): This homonuclear technique would establish the connectivity between coupled protons. For this compound, a key correlation would be observed between the two aromatic protons, confirming their adjacent positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. youtube.com It would definitively link the signals of the aromatic protons to their corresponding aromatic carbon signals and the methyl proton signal to its carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bond) correlations between protons and carbons. youtube.com This is particularly powerful for mapping out the molecular skeleton. For instance, correlations would be expected from the methyl protons to the carbonyl carbon and the adjacent aromatic carbon. The aromatic protons would show correlations to neighboring carbons, helping to confirm the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing conformational information. A significant NOE would be expected between the ortho-amino protons and the acetyl methyl protons if the molecule adopts a planar conformation stabilized by intramolecular hydrogen bonding.

While solution NMR provides data on molecules in a dynamic state, solid-state NMR (SSNMR) offers detailed information about structure, conformation, and packing in the crystalline solid. youtube.com SSNMR is highly sensitive to the local electronic environment and can distinguish between different crystalline forms (polymorphs) of the same compound, which may exhibit different packing arrangements and intermolecular interactions. For this compound, SSNMR could reveal the presence of multiple polymorphs and provide insights into the rigidity of the molecule in the crystal lattice. Recent advancements in SSNMR, particularly on high-field spectrometers, have enabled ultra-high resolution, making it a powerful tool for studying large and complex systems. nih.govrsc.org

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. thermofisher.com These techniques are excellent for identifying functional groups and studying intermolecular interactions like hydrogen bonding. surfacesciencewestern.com

For this compound, the spectra would be dominated by characteristic bands:

N-H stretching: The amino group would typically show two bands in the 3300-3500 cm⁻¹ region in the FTIR spectrum. The position and shape of these bands can indicate the extent of hydrogen bonding.

C=O stretching: A strong absorption band for the carbonyl group of the ketone is expected around 1650-1680 cm⁻¹. A shift to lower frequency compared to a typical acetophenone (B1666503) (around 1685 cm⁻¹) would be strong evidence for an intramolecular hydrogen bond between the carbonyl oxygen and the ortho-amino group. nih.gov

Aromatic C=C stretching: Bands in the 1400-1600 cm⁻¹ region are characteristic of the aromatic ring. libretexts.org

C-Halogen stretching: The C-Cl and C-Br stretching vibrations would appear in the fingerprint region of the spectrum, typically below 800 cm⁻¹.

Raman spectroscopy provides complementary information. nih.gov While FTIR is more sensitive to polar bonds like C=O and N-H, Raman is often more sensitive to non-polar, symmetric bonds and can provide better resolution for skeletal vibrations of the aromatic ring. surfacesciencewestern.com

Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |

|---|---|---|---|

| Amino (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium-Strong (FTIR) |

| Carbonyl (C=O) | Stretch | 1650 - 1680 | Strong (FTIR) |

| Aromatic (C=C) | In-ring Stretch | 1400 - 1600 | Medium-Strong |

| Methyl (C-H) | Stretch | 2850 - 3000 | Medium |

| Aromatic (C-H) | Stretch | 3000 - 3100 | Medium-Weak |

| C-Cl | Stretch | 600 - 800 | Medium-Strong |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which allows for the unambiguous confirmation of its elemental formula. For this compound (C₈H₇BrClNO), HRMS would provide an exact mass measurement consistent with this formula.

Furthermore, the fragmentation pattern observed in the mass spectrum provides a roadmap of the molecule's structure. The presence of bromine and chlorine atoms is particularly diagnostic due to their characteristic isotopic patterns. libretexts.org A compound with one bromine atom will show two peaks of nearly equal intensity (M+ and M+2) separated by two mass units, while a compound with one chlorine atom will show two peaks (M+ and M+2) with an approximate 3:1 intensity ratio. libretexts.org The combination in this molecule would produce a complex and highly characteristic isotopic cluster for the molecular ion.

Common fragmentation pathways for this molecule would likely include: miamioh.edu

Alpha-cleavage: Loss of the methyl group (•CH₃, 15 Da) to form a stable acylium ion is a very common fragmentation for ketones. youtube.com

Loss of Halogens: Cleavage of the C-Br and C-Cl bonds would lead to fragment ions corresponding to the loss of •Br or •Cl radicals. youtube.com

McLafferty Rearrangement: While less likely for this specific structure due to the lack of a gamma-hydrogen on a flexible chain, related rearrangements can occur.

Analysis of these fragmentation patterns helps to piece together the molecular structure, confirming the identity of the substituents and their arrangement. youtube.com

X-ray Crystallography for Precise Molecular Architecture and Crystal Packing Analysis

The most definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray crystallography. This technique provides precise atomic coordinates, allowing for the accurate measurement of bond lengths, bond angles, and torsion angles. For this compound, an X-ray crystal structure would confirm the planarity of the aromatic ring and the orientation of the acetyl and amino substituents.

Beyond the individual molecular structure, X-ray crystallography reveals how molecules pack together in a crystal lattice, which is governed by intermolecular forces.

Hydrogen Bonding: A strong intramolecular hydrogen bond between the hydrogen of the ortho-amino group and the oxygen of the acetyl group is highly anticipated. researchgate.net This interaction would lead to the formation of a stable six-membered pseudo-ring, influencing the molecule's conformation and chemical properties. Intermolecular hydrogen bonds, where the amino group of one molecule interacts with the carbonyl or halogen atoms of a neighboring molecule, would also be expected to play a significant role in the crystal packing. nih.gov

Halogen Bonding: Halogen bonds are non-covalent interactions where an electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophile, such as an oxygen or nitrogen atom. acs.org Both the bromine and chlorine atoms in this compound can act as halogen bond donors. The strength of this interaction generally follows the trend I > Br > Cl. acs.orgacs.org The crystal structure would likely reveal short contacts between the halogen atoms of one molecule and the carbonyl oxygen, amino nitrogen, or even the aromatic π-system of an adjacent molecule, forming a complex supramolecular architecture. pnas.org These interactions are directional and play a crucial role in crystal engineering and the design of new materials.

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Systems

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a pivotal analytical technique for probing the electronic structure of molecules. It provides valuable insights into the electronic transitions between molecular orbitals and the extent of conjugated π-systems within a molecule. For aromatic compounds like this compound, UV-Vis spectroscopy elucidates how various substituents on the benzene (B151609) ring influence its electronic absorption properties.

The electronic spectrum of an aromatic compound is primarily governed by transitions of electrons within the delocalized π-system of the benzene ring. Benzene itself exhibits strong absorption bands in the deep UV region, corresponding to π → π* transitions. The introduction of substituents onto the aromatic ring can cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε). These shifts are categorized as:

Bathochromic shift (Red shift): A shift to a longer wavelength, typically caused by substituents that extend the conjugated system or by electron-donating groups.

Hypsochromic shift (Blue shift): A shift to a shorter wavelength.

Hyperchromic effect: An increase in molar absorptivity.

Hypochromic effect: A decrease in molar absorptivity.

In the case of this compound, the benzene ring is substituted with four different groups: an amino group (-NH2), a bromine atom (-Br), a chlorine atom (-Cl), and an acetyl group (-COCH3). Each of these substituents imparts a distinct electronic effect, collectively shaping the UV-Vis spectrum of the molecule.

The amino group is a potent auxochrome and an activating group, meaning it is an electron-donating group that increases the electron density of the aromatic ring through resonance. This donation of a lone pair of electrons from the nitrogen atom into the π-system extends the conjugation, which generally leads to a significant bathochromic shift and a hyperchromic effect.

The acetyl group, on the other hand, is a chromophore and a deactivating group. The carbonyl (C=O) function withdraws electron density from the benzene ring through both inductive and resonance effects. This can also lead to a bathochromic shift. Furthermore, the presence of the carbonyl group introduces the possibility of a weak n → π* transition, which involves the excitation of a non-bonding electron from the oxygen atom to an anti-bonding π* orbital. These transitions are typically observed as a separate, low-intensity band at a longer wavelength than the π → π* transitions.

Halogen atoms (bromine and chlorine) exert a dual electronic effect. They are deactivating due to their electron-withdrawing inductive effect (-I), but they are also ortho, para-directing due to their electron-donating resonance effect (+R) via their lone pairs. The inductive effect tends to cause a hypsochromic shift, while the resonance effect can contribute to a bathochromic shift. The net effect of halogens on the UV-Vis spectrum is often a modest bathochromic shift.

The combined influence of these substituents in this compound results in a complex interplay of electronic effects. The strong electron-donating amino group and the electron-withdrawing acetyl group in an ortho position create a push-pull system that significantly extends the conjugation and is expected to produce strong absorption bands at longer wavelengths compared to unsubstituted acetophenone.

The solvent used to record the spectrum can also influence the position and intensity of the absorption bands. Polar solvents can interact with the solute molecules, particularly with the polar amino and acetyl groups, leading to shifts in the energy levels of the molecular orbitals and consequently, shifts in the λmax values.

Table of Expected Electronic Transitions and Influencing Factors

| Transition Type | Involved Orbitals | Expected Wavelength Region | Influencing Substituents and Effects |

| π → π | π (bonding) → π (antibonding) | Shorter UV region (e.g., < 250 nm) | - Amino group (-NH2): Strong bathochromic and hyperchromic shift due to extended conjugation. - Acetyl group (-COCH3): Bathochromic shift due to conjugation. - Halogens (-Br, -Cl): Modest bathochromic shift. |

| π → π | π (bonding) → π (antibonding) | Longer UV region (e.g., > 250 nm) | - Combined effect of all substituents: The push-pull system created by the amino and acetyl groups leads to a significant bathochromic shift of the main absorption bands. |

| n → π | n (non-bonding) → π (antibonding) | Longer wavelength, low intensity | - Acetyl group (-COCH3): The carbonyl oxygen's lone pair electrons are responsible for this weak transition. |

Interactive Data Table: UV-Vis Data for a Structurally Related Compound

The following table presents the UV-Vis absorption data for 2-Amino-5-bromo-2'-chlorobenzophenone, a compound with a similar substitution pattern on one of the aromatic rings. This data can serve as a reference point for the expected absorption range of this compound.

| Compound Name | CAS Number | λmax (nm) | Solvent |

| 2-Amino-5-bromo-2'-chlorobenzophenone | 60773-49-1 | 216, 234 | Not Specified |

Computational and Theoretical Investigations of 1 2 Amino 5 Bromo 3 Chlorophenyl Ethanone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic structure and reactivity of a molecule. These methods solve the Schrödinger equation (or its derivatives) for a given molecular system.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. researchgate.netekb.eg For 1-(2-Amino-5-bromo-3-chlorophenyl)ethanone, a DFT analysis, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would provide deep insights into its properties. nih.govresearchgate.net

Electronic Structure: DFT calculations would map the electron density distribution, revealing the effects of the electron-donating amino group and the electron-withdrawing bromine and chlorine atoms on the phenyl ring and the acetyl group.

Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. mdpi.com The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a smaller gap suggests higher reactivity. mdpi.comnih.gov For the title compound, the HOMO would likely be localized on the electron-rich amino group and the phenyl ring, while the LUMO might be centered on the acetyl group and the halogen-substituted carbon atoms.

Reactivity Descriptors: From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. mdpi.com These descriptors are derived from conceptual DFT and help in predicting how the molecule will interact with other chemical species.

| Reactivity Descriptor | Formula | Interpretation |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons to itself. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the electrophilic power of a molecule. |

This table outlines the common reactivity descriptors that would be calculated from the HOMO and LUMO energies of this compound.

Ab initio (Latin for "from the beginning") methods are quantum chemical calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms involved. These methods are computationally more intensive than DFT but can offer higher accuracy for certain properties. Methods like Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster (e.g., CCSD(T)) would be used to obtain highly accurate predictions of the geometry, vibrational frequencies, and thermochemical properties of this compound, serving as a benchmark for less computationally expensive methods.

Conformational Analysis and Potential Energy Surfaces

The presence of the amino and acetyl groups, which can rotate relative to the phenyl ring, means that this compound can exist in multiple conformations. Conformational analysis is the study of the energetics of these different spatial arrangements (rotamers). lumenlearning.com

A potential energy surface (PES) scan would be performed by systematically rotating the dihedral angles of the C-C bond connecting the acetyl group to the ring and the C-N bond of the amino group. By calculating the energy at each step, a PES can be generated. This surface would identify the most stable (lowest energy) conformation, as well as the energy barriers for rotation between different conformers. rsc.org For this molecule, the most stable conformation would likely involve an intramolecular hydrogen bond between one of the N-H protons of the amino group and the carbonyl oxygen of the acetyl group, which would stabilize a planar or near-planar arrangement. utdallas.edu

Reaction Pathway Modeling and Transition State Characterization for Synthetic Routes

Theoretical chemistry can model the mechanisms of chemical reactions. For the synthesis of this compound, reaction pathway modeling could be used to investigate the step-by-step process of its formation. For example, the bromination and chlorination of a 2-aminoacetophenone precursor could be modeled.

This involves identifying the reactants, products, and any intermediates along the reaction coordinate. Crucially, the transition state (TS) for each step—the highest energy point on the reaction pathway—would be located and characterized. By calculating the energy of the transition state, the activation energy for the reaction can be determined, providing insight into the reaction rate and feasibility. Frequency calculations are performed on the transition state structure to confirm it is a true saddle point on the potential energy surface, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods are highly effective at predicting spectroscopic data, which can aid in the structural characterization of a molecule.

IR Frequencies: The vibrational frequencies of the molecule can be calculated using DFT. These theoretical frequencies correspond to the peaks observed in an experimental Infrared (IR) spectrum. materialsciencejournal.org The calculations would predict the characteristic stretching frequencies for the N-H bonds of the amino group, the C=O stretch of the ketone, C-N, C-Cl, and C-Br bonds, as well as the various aromatic C-H and C-C vibrations. Comparing the calculated spectrum to an experimental one can confirm the molecular structure.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the prediction of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net The calculated shifts for each unique proton and carbon atom in this compound would be compared to experimental data to verify the structure and assign the signals in the NMR spectra. The predicted shifts would be influenced by the electronic environment of each nucleus, reflecting the electron-donating and -withdrawing effects of the various substituents.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | Value | Value |

| NH₂ | Value | - |

| CH₃ (acetyl) | Value | Value |

| C=O | - | Value |

| C-NH₂ | - | Value |

| C-Cl | - | Value |

| C-Br | - | Value |

| Quaternary C | - | Value |

This table illustrates the type of data that would be generated from NMR prediction calculations for this compound. Specific values are dependent on the computational method and have not been published.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

While quantum mechanics calculations are typically performed on a single molecule in the gas phase, molecular dynamics (MD) simulations can model the behavior of a molecule over time in a more realistic environment, such as in a solvent. nih.gov

For this compound, an MD simulation would place the molecule in a box filled with solvent molecules (e.g., water or DMSO). By calculating the forces between all atoms and solving the equations of motion, the simulation tracks the positions and velocities of all particles over time. This provides insight into:

Solvent Effects: How the solvent influences the conformational preferences of the molecule.

Dynamic Behavior: The flexibility of the molecule and the time-averaged behavior of its functional groups.

Hydrogen Bonding: The dynamics of intramolecular and intermolecular hydrogen bonds with the solvent.

This type of simulation is valuable for understanding how the molecule behaves in a solution, which is often more relevant to its real-world applications.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies (Excluding Clinical Data)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies employed to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). europa.eunih.gov These models are instrumental in predicting the activity or properties of novel compounds, thereby guiding the synthesis of molecules with enhanced efficacy or desired characteristics and reducing the need for extensive experimental testing. nih.govnih.gov While no specific QSAR or QSPR studies have been published for this compound, research on analogous compounds, such as substituted acetophenones, provides insight into the potential application of these methods.

The fundamental principle of QSAR/QSPR is that the variations in the biological activity or properties of a group of compounds are dependent on the variations in their molecular structures. nih.govscirp.org To develop a QSAR or QSPR model, a dataset of compounds with known activities or properties is required. Molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules, are then calculated. nih.gov These descriptors can be categorized into several types:

Topological descriptors: These describe the atomic connectivity within the molecule.

Electronic descriptors: These relate to the distribution of electrons, such as dipole moment and orbital energies.

Spatial (3D) descriptors: These define the three-dimensional arrangement of the atoms.

Physicochemical descriptors: These include properties like lipophilicity (log P) and molar refractivity.

Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms, are then used to generate a mathematical equation that correlates the molecular descriptors with the observed activity or property. nih.govnih.gov The robustness and predictive power of these models are evaluated through rigorous internal and external validation techniques. scirp.orgmdpi.com

The following interactive table presents data from a QSAR study on the antibacterial activity of various acetophenone (B1666503) derivatives, illustrating the relationship between structural modifications and biological response.

Table 1: Illustrative QSAR Data for Antibacterial Activity of Acetophenone Derivatives

| Compound | Substituent(s) | Molecular Descriptor 1 (e.g., LogP) | Molecular Descriptor 2 (e.g., Dipole Moment) | Observed Antibacterial Activity (MIC, µg/mL) |

| Acetophenone | None | 2.16 | 2.96 | >500 |

| 2-Hydroxyacetophenone | 2-OH | 1.58 | 2.65 | 125 |

| 3-Bromoacetophenone | 3-Br | 2.99 | 2.58 | 62.5 |

| 4-Methylacetophenone | 4-CH₃ | 2.64 | 3.15 | 250 |

| 4-Nitroacetophenone | 4-NO₂ | 1.83 | 3.99 | 31.25 |

| This compound | 2-NH₂, 3-Cl, 5-Br | Hypothetical | Hypothetical | Predicted |

Note: This table is illustrative. The data for acetophenone derivatives are based on findings from existing literature nih.gov, while the entry for this compound is hypothetical to demonstrate the predictive nature of QSAR models.

Similarly, QSPR models could be developed to predict the physicochemical properties of this compound. Properties such as boiling point, solubility, and n-octanol-water partition coefficient are crucial for understanding the compound's behavior in various chemical and biological systems. nih.gov A QSPR study would involve calculating a range of molecular descriptors for a series of structurally related compounds and correlating them with experimentally determined properties. nih.gov

The table below illustrates the types of molecular descriptors that could be used in a QSPR study and the properties they could predict for a series of hypothetical substituted aminobromochloroacetophenones.

Table 2: Illustrative QSPR Descriptors and Predicted Properties

| Compound ID | Molecular Weight ( g/mol ) | Polar Surface Area (Ų) | Number of H-Bond Donors | Predicted LogS (Solubility) | Predicted Boiling Point (°C) |

| Analog 1 | 248.51 | 38.3 | 2 | -3.5 | 320 |

| Analog 2 | 262.54 | 38.3 | 2 | -3.8 | 335 |

| Analog 3 | 276.96 | 38.3 | 2 | -4.1 | 348 |

| This compound | 248.51 | 38.3 | 2 | -3.6 (Predicted) | 325 (Predicted) |

| Analog 4 | 291.41 | 38.3 | 2 | -4.3 | 360 |

Note: This table is for illustrative purposes to show the application of QSPR. The values for the analogs and the predicted values for this compound are hypothetical.

Exploration of Potential Applications of 1 2 Amino 5 Bromo 3 Chlorophenyl Ethanone in Advanced Materials and Pre Clinical Research

Role as a Versatile Building Block in Organic Synthesis

The strategic placement of reactive sites on the 1-(2-Amino-5-bromo-3-chlorophenyl)ethanone scaffold renders it an exceptionally useful intermediate in organic synthesis. The presence of the amino group ortho to the acetyl group is a classic structural motif for the construction of a wide variety of heterocyclic systems, while the halogen atoms offer further opportunities for cross-coupling reactions and functionalization.

The 2-aminoaryl ketone structure is a well-established starting point for the synthesis of numerous pharmacologically relevant nitrogen-containing heterocycles. The specific substitution pattern of this compound allows for the creation of derivatives with precisely placed functional groups, which is crucial for tuning their biological activity.

Quinolones: Quinolone synthesis often involves the cyclization of intermediates derived from anilines. Methods like the Conrad-Limpach reaction, for example, utilize anilines and β-ketoesters. The amino group of this compound can readily participate in such condensation reactions. Furthermore, syntheses starting with 2-aminobenzophenones, which are structurally related, are used to produce various quinolone derivatives. nih.govfujifilm.com The presence of the 8-chloro substituent in the resulting quinolone ring, which would be directed by the chlorine on the precursor, is a feature found in some potent antibacterial agents.

Indoles: While various methods exist for indole synthesis, many classical and modern approaches utilize substituted anilines as starting materials. wum.edu.pl The amino group of this compound can be converted into a hydrazine, setting the stage for a Fischer indole synthesis, which would yield a highly substituted indole core.

Thiazoles: The Hantzsch thiazole synthesis, a cornerstone method, typically involves the reaction of an α-haloketone with a thioamide. While the target compound is an aminoketone, it can be chemically modified into a suitable α-haloketone precursor through diazotization of the amino group followed by a Sandmeyer-type reaction to introduce a second halogen at the α-position of the ketone. This would enable its use in the synthesis of complex, substituted aminothiazoles, which are scaffolds of interest in medicinal chemistry. nih.govfishersci.com

Pyrimidines: Phenylaminopyrimidine (PAP) scaffolds are crucial in many kinase inhibitors. caymanchem.com The synthesis of these structures often involves the reaction of an aniline (B41778) derivative with a substituted pyrimidine, such as 2,4-dichloropyrimidine. researchgate.net The amino group of this compound makes it an ideal candidate for this type of nucleophilic aromatic substitution, leading to the formation of highly functionalized pyrimidine derivatives. researchgate.netresearchgate.net

Oxazines: The ortho-amino ketone functionality is particularly well-suited for the synthesis of 1,4-benzoxazines. Research has demonstrated that derivatives of structurally similar compounds, like 1-(2-amino-5-bromophenyl)ethanone, can undergo intramolecular cyclization to yield benzooxazinone structures. nih.gov This suggests a direct and efficient pathway to halogenated oxazine derivatives from the title compound, which are of interest for their biological activities. rsc.orggoogle.com

Benzodiazepines: 2-Aminoaryl ketones are cornerstone precursors in the synthesis of 1,4-benzodiazepines, a class of psychoactive drugs. wum.edu.plnih.gov For instance, the closely related compound 2-Amino-5-bromo-2'-chlorobenzophenone is a known precursor for the benzodiazepine phenazepam. caymanchem.com The reaction typically involves condensation of the 2-aminoaryl ketone with an amino acid or its derivative. The structure of this compound provides the necessary reactive framework to construct the seven-membered diazepine ring, leading to novel, heavily substituted benzodiazepine analogues. nih.govnih.gov

Table 1: Potential Heterocyclic Scaffolds from this compound

| Heterocycle | Key Synthetic Reaction Type | Relevant Precursor Functionality |

|---|---|---|

| Quinolone | Conrad-Limpach / Friedländer Annulation | o-Aminoaryl ketone |

| Indole | Fischer Indole Synthesis (post-modification) | Aniline (convertible to hydrazine) |

| Thiazole | Hantzsch Synthesis (post-modification) | α-Haloketone (via diazotization) |

| Pyrimidine | Nucleophilic Aromatic Substitution | Aniline |

| Oxazine | Intramolecular Cyclization | o-Aminoaryl ketone |

| Benzodiazepine | Condensation with amino acids | o-Aminoaryl ketone |

The value of a building block in medicinal chemistry is often measured by its ability to serve as a scaffold for generating a large number of structurally diverse analogues. This compound is an excellent candidate for this role. Its three distinct functional regions—the amino group, the acetyl group, and the di-halogenated phenyl ring—can be modified independently or in combination to create a library of related compounds.

The amino group can undergo acylation, alkylation, or be used as a handle to attach other molecular fragments.

The ketone can be reduced, oxidized, or serve as a point for condensation reactions.

The bromine and chlorine atoms are sites for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide array of aryl, alkyl, or alkynyl substituents.

This synthetic versatility enables the systematic exploration of the chemical space around the core scaffold, which is fundamental to structure-activity relationship (SAR) studies in drug discovery. caymanchem.commdpi.com

Applications in Materials Science

The unique electronic and structural properties of this compound and its derivatives suggest potential applications beyond pharmaceuticals, extending into the realm of advanced materials.

The functional groups on this compound allow it to be considered as a monomer for the synthesis of specialty polymers.

Polyaniline Derivatives: Aniline and its derivatives can be polymerized to form polyanilines, a class of conducting polymers. The amino group on the title compound allows for its potential incorporation into polyaniline-type chains through oxidative polymerization, creating a functionalized polymer with modified electronic properties and solubility. google.com

Poly(ether ketone)s (PEKs): High-performance polymers like PEKs are often synthesized through nucleophilic aromatic substitution. vt.edu While the title compound is not a typical PEK monomer, it could be chemically transformed into a di-phenol or other suitable monomer. The presence of halogens and the ketone group are features often found in monomers for these durable, thermally stable polymers. researchgate.netnih.gov